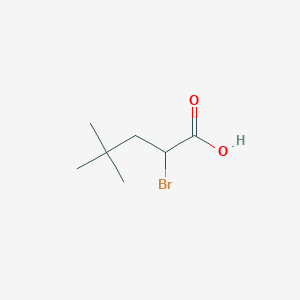

2-Bromo-4,4-dimethylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

29846-98-8 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-bromo-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H13BrO2/c1-7(2,3)4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10) |

InChI Key |

GOYVVWSDPGPIQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 2-Bromo-4,4-dimethylpentanoic acid. Due to the limited availability of experimentally determined data in public literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties of solid organic acids.

Core Compound Information

Basic identifying information for this compound has been compiled from available chemical databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 29846-98-8 | PubChem[1] |

| Molecular Formula | C₇H₁₃BrO₂ | PubChem[1] |

| Molecular Weight | 209.08 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C)CC(C(=O)O)Br | PubChem[1] |

Physical Properties Data

| Physical Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[2][3] A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][3]

-

Mortar and pestle

-

Heating bath (if using Thiele tube)[3]

Procedure:

-

Sample Preparation: A small amount of the crystalline organic solid is finely powdered using a mortar and pestle.[3]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[4]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus, and the thermometer is placed in its designated well.[2]

-

Thiele Tube: The capillary tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the heating oil within the Thiele tube.[3]

-

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[2][5]

Boiling Point Determination

For a solid compound, the boiling point is typically determined after it has been melted or if it is a low-melting solid. The procedure involves heating the liquid until its vapor pressure equals the atmospheric pressure.[6][7]

Apparatus:

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.[8]

-

A capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.[6][8]

-

The fusion tube is attached to a thermometer, and the assembly is heated in a heating bath.[7]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[7]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8]

-

The heating is then stopped, and the liquid is allowed to cool.[6]

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Density Determination

The density of a solid organic compound can be determined by measuring its mass and the volume it displaces.[9]

Apparatus:

Procedure (by displacement):

-

A known mass of the solid organic acid is weighed accurately using an analytical balance.[9]

-

A graduated cylinder is partially filled with a liquid in which the solid is known to be insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[9]

-

The new volume of the liquid in the graduated cylinder is recorded.[9]

-

The volume of the solid is the difference between the final and initial volume readings.

-

The density is calculated by dividing the mass of the solid by its determined volume.[9]

Solubility Determination

The solubility of an organic acid is tested in a range of solvents to understand its polarity and chemical nature.[10][11]

Apparatus:

-

Small test tubes

-

Spatula

-

A range of solvents (e.g., water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, and an organic solvent like diethyl ether or hexane)[10][11]

Procedure:

-

A small, measured amount of the solid (e.g., 25 mg) is placed into a series of separate test tubes.[10]

-

A small volume of a solvent (e.g., 0.75 mL) is added to one of the test tubes.[10]

-

The test tube is shaken vigorously for a set period (e.g., 60 seconds).[12]

-

The mixture is observed to determine if the solid has dissolved completely, is partially soluble, or is insoluble.[12][13]

-

This process is repeated for each of the selected solvents.

-

For acidic compounds like carboxylic acids, solubility in basic solutions (NaOH, NaHCO₃) due to salt formation is a key diagnostic test.[14]

Visualizations

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an unknown solid organic acid.

Caption: A flowchart illustrating the logical progression for determining the key physical properties of a solid organic acid.

References

- 1. This compound | C7H13BrO2 | CID 18915924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.ws [chem.ws]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to 2-Bromo-4,4-dimethylpentanoic Acid (CAS 29846-98-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,4-dimethylpentanoic acid, a halogenated carboxylic acid with potential applications as a building block in organic synthesis and drug discovery. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines publicly available computed data with established chemical principles to offer insights into its properties, synthesis, and potential utility.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that most of the following data are computed and have not been experimentally verified in published literature.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| CAS Number | 29846-98-8 | PubChem |

| Molecular Formula | C₇H₁₃BrO₂ | PubChem |

| Molecular Weight | 209.08 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CC(C)(C)CC(C(=O)O)Br | PubChem |

| InChI Key | GOYVVWSDPGPIQG-UHFFFAOYSA-N | PubChem |

| XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 208.00989 g/mol | PubChem |

| Monoisotopic Mass | 208.00989 g/mol | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Spectroscopic Data

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not published, the most logical and established method for its preparation is the Hell-Volhard-Zelinsky (HVZ) reaction .[2][3][4] This reaction facilitates the α-halogenation of a carboxylic acid.

Proposed Synthesis Route: Hell-Volhard-Zelinsky Bromination of 4,4-dimethylpentanoic acid

The synthesis would proceed by treating the starting material, 4,4-dimethylpentanoic acid, with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[2][3]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure for Hell-Volhard-Zelinsky Reaction) [2][3][4]

The following is a generalized protocol that would need to be optimized for the specific substrate, 4,4-dimethylpentanoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4,4-dimethylpentanoic acid.

-

Addition of Catalyst: Add a catalytic amount of phosphorus tribromide (PBr₃).

-

Addition of Bromine: Slowly add one molar equivalent of bromine from the dropping funnel. The reaction is typically exothermic and may require cooling.

-

Reaction: Heat the reaction mixture. The reaction progress can be monitored by the disappearance of the bromine color.

-

Work-up: After the reaction is complete, cool the mixture and slowly add water to hydrolyze the intermediate acyl bromide.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or crystallization.

Diagram of the Hell-Volhard-Zelinsky Reaction Mechanism

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Potential Applications in Research and Development

While no specific applications for this compound have been documented, its structure as an α-bromo carboxylic acid suggests its utility as a versatile synthetic intermediate.

1. Building Block in Organic Synthesis:

α-Halo acids are valuable precursors for the synthesis of a variety of organic molecules. The bromine atom can be displaced by a range of nucleophiles to introduce new functional groups at the α-position.

Diagram of Synthetic Transformations

Caption: Potential synthetic utility of this compound.

2. Role in Drug Development and Medicinal Chemistry:

The introduction of a neopentyl group ((CH₃)₃C-CH₂-) can influence the pharmacokinetic properties of a molecule, potentially increasing its lipophilicity and metabolic stability. As such, this compound could serve as a fragment for the synthesis of novel drug candidates. The α-bromo acid moiety is a common starting point for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.

Conclusion

This compound is a chemical compound with significant potential as a synthetic building block. While there is a notable lack of experimentally determined data in the public domain, its synthesis via the well-established Hell-Volhard-Zelinsky reaction is highly feasible. The presence of the sterically hindered neopentyl group and the reactive α-bromo acid functionality makes it an interesting candidate for the development of novel organic molecules and potential therapeutic agents. Further experimental investigation into its properties, reactivity, and biological activity is warranted to fully explore its utility in chemical and pharmaceutical research.

References

In-Depth Technical Guide: Molecular Weight of 2-Bromo-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 2-Bromo-4,4-dimethylpentanoic acid, a compound of interest in various research and development applications. The following sections present the molecular formula, the atomic weights of its constituent elements, and a comprehensive calculation of its molecular weight.

Molecular Formula

The chemical formula for this compound is C7H13BrO2[1]. This formula indicates that each molecule of the compound contains:

-

7 Carbon (C) atoms

-

13 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

2 Oxygen (O) atoms

Atomic Weights of Constituent Elements

The calculation of the molecular weight is based on the standard atomic weights of each element present in the molecule. These values are derived from the isotopic abundances of the elements on Earth.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[2] |

| Hydrogen | H | 1.008[3][4] |

| Bromine | Br | 79.904[5][6] |

| Oxygen | O | 15.999[7][8] |

Molecular Weight Calculation

The molecular weight of this compound is the sum of the atomic weights of all atoms in a single molecule. The table below outlines this calculation.

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 209.083 |

The calculated molecular weight of this compound is 209.083 g/mol .

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

Caption: Logical workflow for calculating the molecular weight.

Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the standard atomic weights of its elements. As such, experimental protocols and signaling pathway diagrams, which are relevant to biological or chemical processes, are not applicable to this specific topic.

References

- 1. This compound | C7H13BrO2 | CID 18915924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 3. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. quora.com [quora.com]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Synthesis of 2-Bromo-4,4-dimethylpentanoic Acid via Hell-Volhard-Zelinsky Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-4,4-dimethylpentanoic acid utilizing the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is a cornerstone of organic synthesis for the selective α-halogenation of carboxylic acids. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol adapted for the synthesis of the target molecule, and relevant quantitative data presented for clarity and comparability.

Introduction to the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction facilitates the α-bromination of a carboxylic acid. The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes. This enol form then reacts with bromine at the α-position, followed by hydrolysis to yield the final α-bromo carboxylic acid.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound via the HVZ reaction involves a multi-step mechanism. Initially, the carboxylic acid, 4,4-dimethylpentanoic acid, is converted to its corresponding acyl bromide. This intermediate is key to the reaction's success as it can tautomerize to its enol form. The electron-rich enol then undergoes electrophilic attack by bromine, leading to the formation of the α-bromo acyl bromide. Finally, hydrolysis of the α-bromo acyl bromide yields the desired product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4,4-dimethylpentanoic acid | 130.18 | 13.0 g | 0.10 |

| Red Phosphorus | 30.97 | 0.31 g | 0.01 |

| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.11 |

| Water | 18.02 | q.s. | - |

| Diethyl ether | 74.12 | q.s. | - |

| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4,4-dimethylpentanoic acid (13.0 g, 0.10 mol) and red phosphorus (0.31 g, 0.01 mol).

-

Addition of Bromine: Slowly add bromine (17.6 g, 0.11 mol) to the stirred mixture from the dropping funnel. The reaction is exothermic and will likely initiate without external heating.

-

Reaction: After the initial reaction subsides, gently heat the mixture to reflux. Maintain reflux for 2-4 hours, or until the evolution of hydrogen bromide gas ceases. The color of the reaction mixture should fade from reddish-brown to a straw yellow.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water (10 mL) to quench the reaction and hydrolyze the acyl bromide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate based on similar HVZ reactions and may vary.

| Parameter | Value |

| Starting Material | 4,4-dimethylpentanoic acid |

| Product | This compound |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molar Mass | 209.08 g/mol |

| Theoretical Yield | 20.9 g |

| Estimated Actual Yield | 15.7 - 17.8 g (75-85%) |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | (Predicted) ~110-120 °C at reduced pressure |

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Phosphorus Tribromide (formed in situ): Corrosive and reacts violently with water.

-

Hydrogen Bromide (byproduct): Corrosive and toxic gas. The reaction should be performed in a fume hood.

-

Exothermic Reaction: The initial addition of bromine can be highly exothermic. Control the addition rate to maintain a manageable reaction temperature.

This guide provides a comprehensive framework for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction. Researchers should always adhere to strict safety protocols and adapt the procedure as necessary based on their experimental observations and available analytical data.

An In-depth Technical Guide to the Alpha-Bromination of 4,4-Dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the alpha-bromination of 4,4-dimethylpentanoic acid. The primary transformation discussed is the Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of carboxylic acid alpha-halogenation.

Core Mechanism: The Hell-Volhard-Zelinsky Reaction

The bromination of 4,4-dimethylpentanoic acid at the alpha-position (the carbon adjacent to the carboxyl group) is achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is essential for the synthesis of α-halo acids, which are valuable intermediates in the production of various organic compounds, including amino acids and hydroxy acids.[1][2][3] The HVZ reaction proceeds via a multi-step mechanism involving the formation of an acyl bromide intermediate, which then undergoes enolization and subsequent bromination.

The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2][4] The reaction conditions are often harsh, requiring elevated temperatures and extended reaction times.[2][5]

The key steps of the Hell-Volhard-Zelinsky reaction are:

-

Formation of Acyl Bromide: The carboxylic acid reacts with phosphorus tribromide to form an acyl bromide. This step is crucial as the acyl bromide is more readily enolized than the parent carboxylic acid.[5][6]

-

Enolization: The acyl bromide tautomerizes to its enol form.

-

Alpha-Bromination: The enol form of the acyl bromide acts as a nucleophile and reacts with bromine to introduce a bromine atom at the alpha-position.

-

Hydrolysis: The resulting α-bromo acyl bromide is then hydrolyzed, often during the work-up, to yield the final α-bromo carboxylic acid product.

dot

Caption: The Hell-Volhard-Zelinsky reaction mechanism for the bromination of 4,4-dimethylpentanoic acid.

Experimental Protocols

Materials:

-

4,4-Dimethylpentanoic acid

-

Red phosphorus

-

Bromine

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Diatomaceous earth

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 4,4-dimethylpentanoic acid and a catalytic amount of red phosphorus.

-

Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and may require cooling with an ice bath to control the temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously add water to quench any remaining bromine and PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with 1 M hydrochloric acid and then with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield 2-bromo-4,4-dimethylpentanoic acid.

dot

Caption: A generalized experimental workflow for the Hell-Volhard-Zelinsky bromination.

Quantitative Data

Due to the limited availability of specific experimental data for the bromination of 4,4-dimethylpentanoic acid, the following tables present data for the structurally similar compound, 2-bromo-3,3-dimethylbutanoic acid, as a representative example. This data provides a reasonable expectation for the properties of the target molecule.

Table 1: Physicochemical Properties of 2-Bromo-3,3-dimethylbutanoic Acid

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.05 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 63-65 °C |

| Boiling Point | 118-120 °C at 10 mmHg |

Table 2: Representative Spectroscopic Data for 2-Bromo-3,3-dimethylbutanoic Acid

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (s, 1H, -CH(Br)-), 1.10 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5 (C=O), 55.0 (-CH(Br)-), 34.5 (-C(CH₃)₃), 27.0 (-C(CH₃)₃) |

| Infrared (IR, KBr) | ν 2960-2850 (br, O-H stretch), 1710 (s, C=O stretch), 680 (s, C-Br stretch) cm⁻¹ |

Note: The chemical shifts (δ) in the NMR spectra are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The infrared (IR) frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

Safety Considerations

The Hell-Volhard-Zelinsky reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care.

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water.

-

α-Bromo Carboxylic Acids: These are generally corrosive and lachrymatory.

Conclusion

The Hell-Volhard-Zelinsky reaction is a robust and reliable method for the alpha-bromination of 4,4-dimethylpentanoic acid. Understanding the underlying mechanism and adhering to proper experimental protocols are crucial for the successful synthesis of the desired this compound. The quantitative data provided for a structurally similar compound serves as a valuable reference for characterization and quality control. This in-depth guide provides the necessary information for researchers and professionals in drug development to effectively utilize this important chemical transformation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. qigroup.nibs.ac.cn [qigroup.nibs.ac.cn]

- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic and Synthetic Profile of 2-Bromo-4,4-dimethylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a probable synthetic route for 2-Bromo-4,4-dimethylpentanoic acid. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of its functional groups and analogous structures. The provided experimental protocol is based on a well-established synthetic method for α-bromo carboxylic acids.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.05 | Singlet | 9H | -(CH₃)₃ |

| ~2.0 - 2.3 | Multiplet | 2H | -CH₂- |

| ~4.25 | Triplet | 1H | -CH(Br)- |

| ~10.0 - 12.0 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~30 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

| ~45 | -CH₂- |

| ~50 | -CH(Br)- |

| ~175 | -COOH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2960 | Strong | C-H stretch (Alkyl) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1470 | Medium | C-H bend (Alkyl) |

| 1200 - 1300 | Strong | C-O stretch (Carboxylic Acid) |

| 550 - 750 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 209/211 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 130 | [M - Br]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) - Likely base peak |

| 45 | [COOH]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved via the Hell-Volhard-Zelinsky reaction, a standard method for the α-bromination of carboxylic acids.

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

Materials:

-

4,4-dimethylpentanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine (Br₂)

-

Thionyl chloride (SOCl₂) (optional, for conversion to acid chloride)

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4,4-dimethylpentanoic acid and a catalytic amount of red phosphorus.

-

Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is exothermic and will likely require cooling in an ice bath to maintain control.

-

Reflux: After the addition is complete, heat the mixture to reflux. The reaction time will vary, but it is typically refluxed for several hours until the red color of bromine disappears.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to the flask to hydrolyze the intermediate acyl bromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate solution to remove any unreacted acid and bromine.

-

Drying and Evaporation: Dry the ethereal layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization.

Spectroscopic Analysis Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. .

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer with attenuated total reflectance (ATR) accessory.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, typically with electron ionization (EI), to determine the mass-to-charge ratio of the molecular ion and fragmentation patterns.

-

Visualizations

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4,4-dimethylpentanoic acid

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,4-dimethylpentanoic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the expected spectral data, the methodology for its acquisition, and a visualization of the molecular structure with its corresponding proton signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of molecular structure, electronegativity of substituents, and spin-spin coupling.

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H_a | ~ 1.05 | Singlet (s) | - | 9H |

| H_b | ~ 2.1 - 2.3 | Multiplet (m) | ~ 7 | 2H |

| H_c | ~ 4.25 | Triplet (t) | ~ 7 | 1H |

| H_d | ~ 10 - 12 | Broad Singlet (br s) | - | 1H |

Structural Assignment and Signal Relationship

The structure of this compound gives rise to four distinct proton environments. The relationship between these protons and their predicted signals is illustrated in the diagram below.

Caption: Molecular structure and predicted ¹H NMR signal correlation.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound.[1][2]

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). The use of deuterated solvents is crucial to avoid large solvent signals in the proton spectrum.[1][3]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.75 mL of the chosen deuterated solvent in a clean, dry vial.[4][5]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Filtration: To ensure the solution is free of particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

Labeling: Clearly label the NMR tube with the sample identification.[1]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[6]

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the proton frequency, and the magnetic field homogeneity must be optimized by shimming to obtain sharp, symmetrical peaks.

-

Locking: The spectrometer's field-frequency lock system should be engaged on the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.[1]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements.

-

Acquisition Time: Set to 2-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is important for accurate integration.

-

Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration. A higher number of scans increases the signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire range of proton chemical shifts in most organic molecules.

-

3.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum must be manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm. If CDCl₃ is used, the residual solvent peak can be referenced to 7.26 ppm.

-

Integration: The relative areas under each signal are integrated to determine the ratio of protons giving rise to each signal.

-

Peak Picking: The chemical shifts of all peaks are accurately determined. The coupling constants (J) are measured from the splitting patterns of the multiplets.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 6. rsc.org [rsc.org]

In-Depth Technical Guide to 13C NMR Analysis of Alpha-Bromo Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical aspects of utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of alpha-bromo carboxylic acids. These compounds are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, quality control, and the development of novel chemical entities.

Core Principles of 13C NMR in the Context of Alpha-Bromo Carboxylic Acids

13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. For alpha-bromo carboxylic acids, the key diagnostic signals arise from the carbonyl carbon (C=O), the alpha-carbon bearing the bromine atom (Cα-Br), and the adjacent carbons in the alkyl chain. The chemical shifts (δ) of these carbons are influenced by the electronic environment, primarily the electronegativity of neighboring atoms and functional groups.

The presence of the electron-withdrawing bromine atom and the carboxylic acid group significantly influences the chemical shifts of the alpha and carbonyl carbons, respectively. The bromine atom deshields the alpha-carbon, causing its resonance to appear at a characteristically downfield position compared to a similar, unsubstituted carboxylic acid. The carbonyl carbon of the carboxylic acid group typically resonates in the range of 165-185 ppm.

Quantitative 13C NMR Data for Alpha-Bromo Carboxylic Acids

The following table summarizes the 13C NMR chemical shift data for a series of straight-chain alpha-bromo carboxylic acids. The data has been compiled from various spectral databases and is presented to facilitate comparison and aid in the identification of these compounds. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Compound Name | C-1 (C=O) | C-2 (CH-Br) | C-3 (CH2) | C-4 (CH2) | C-5 (CH2) | C-6 (CH2) | C-7 (CH2) | C-8 (CH3) | Solvent |

| 2-Bromopropanoic Acid | ~170-175 | ~38-42 | ~21-23 | - | - | - | - | - | CDCl3 |

| 2-Bromobutanoic Acid | ~170-175 | ~45-50 | ~28-32 | ~11-13 | - | - | - | - | CDCl3 |

| 2-Bromopentanoic Acid | ~170-175 | ~45-50 | ~36-40 | ~19-22 | ~13-15 | - | - | - | CDCl3 |

| 2-Bromohexanoic Acid | ~170-175 | ~45-50 | ~34-38 | ~29-32 | ~22-24 | ~13-15 | - | - | CDCl3 |

| 2-Bromoheptanoic Acid | ~170-175 | ~45-50 | ~34-38 | ~26-29 | ~31-33 | ~22-24 | ~13-15 | - | CDCl3 |

| 2-Bromooctanoic Acid | ~170-175 | ~45-50 | ~34-38 | ~26-29 | ~28-31 | ~31-33 | ~22-24 | ~13-15 | CDCl3 |

Note: The chemical shift values are approximate and can vary slightly depending on the specific experimental conditions such as solvent, concentration, and temperature.

Detailed Experimental Protocol for 13C NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality 13C NMR spectra of alpha-bromo carboxylic acids.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for most alpha-bromo carboxylic acids. Other deuterated solvents such as acetone-d6 or DMSO-d6 can be used if solubility is an issue.

-

Concentration: Prepare a solution with a concentration of 20-50 mg of the alpha-bromo carboxylic acid in 0.5-0.7 mL of the deuterated solvent. For quantitative analysis, a higher concentration and the addition of a relaxation agent may be necessary.

-

Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal dispersion and sensitivity.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Pulse Width (P1): A 30-degree flip angle is a good compromise between signal intensity and relaxation time.

-

Acquisition Time (AQ): Typically set to 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a much longer delay (5-7 times the longest T1) is required.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.

-

-

Temperature: Room temperature is typically sufficient.

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing Key Concepts and Workflows

To further clarify the process and structural relationships, the following diagrams have been generated using Graphviz.

A Technical Guide to the Solubility of 2-Bromo-4,4-dimethylpentanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-4,4-dimethylpentanoic acid, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these parameters in their own laboratory settings. The guide furnishes detailed experimental protocols for solubility determination, a template for data recording, and visual workflows for both the experimental procedure and a plausible synthetic pathway for the target compound.

Introduction

This compound is a halogenated carboxylic acid. The presence of both a polar carboxylic acid group and a nonpolar neopentyl group suggests a varied solubility profile in different organic solvents. Understanding the solubility of this compound is crucial for its application in various chemical processes, including reaction optimization, purification, and formulation development. In the context of drug discovery, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.

This guide aims to equip researchers with the necessary knowledge and methodologies to accurately assess the solubility of this compound in a range of organic solvents.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is provided below[1]:

| Property | Value | Source |

| Molecular Formula | C7H13BrO2 | PubChem[1] |

| Molecular Weight | 209.08 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||

| e.g., Hexane | e.g., 25 | e.g., Gravimetric |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a calibrated pipette.

-

Immediately filter the withdrawn sample using a syringe filter to remove any suspended solid particles.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

-

Mass Determination:

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental solubility determination and a plausible synthetic route for this compound.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent using the gravimetric method.

Caption: Plausible synthetic workflow for this compound via the Hell-Volhard-Zelinsky reaction.

The Hell-Volhard-Zelinsky reaction is a well-established method for the α-bromination of carboxylic acids.[4][5][6][7] This reaction typically involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides the necessary framework for researchers to determine these crucial parameters. The detailed experimental protocol for the gravimetric method, along with the illustrative workflows, will aid in the accurate and reproducible measurement of its solubility in various organic solvents. This information is invaluable for the effective utilization of this compound in research and development, particularly in the fields of synthetic chemistry and drug discovery.

References

- 1. This compound | C7H13BrO2 | CID 18915924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Chemical Stability of 2-Bromo-4,4-dimethylpentanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected chemical stability of 2-Bromo-4,4-dimethylpentanoic acid. Due to the limited availability of specific experimental data for this compound, this document extrapolates from the known chemical behavior of α-bromo carboxylic acids and considers the influence of its neopentyl moiety. The information herein is intended to guide researchers in handling, storing, and developing formulations containing this molecule.

Introduction

This compound is a halogenated carboxylic acid. The presence of a bromine atom on the carbon adjacent to the carboxyl group (the α-position) and a bulky tert-butyl group at the 4-position dictates its reactivity and stability profile. Understanding its potential degradation pathways is crucial for its application in research and drug development, ensuring product integrity and safety.

Predicted Chemical Stability Profile

The chemical stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary modes of degradation for α-bromo carboxylic acids are hydrolysis, elimination, and decarboxylation.

Table 1: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products | Notes |

| pH | |||

| Acidic (pH < 4) | Relatively stable | Minor hydrolysis to 2-hydroxy-4,4-dimethylpentanoic acid | The electron-withdrawing effect of the protonated carboxylic acid group slightly inhibits nucleophilic attack. |

| Neutral (pH 4-8) | Moderate | 2-hydroxy-4,4-dimethylpentanoic acid, potential for slow elimination to form 4,4-dimethylpent-2-enoic acid | Hydrolysis is expected to be the primary degradation pathway. The rate is dependent on temperature. |

| Basic (pH > 8) | Unstable | 2-hydroxy-4,4-dimethylpentanoic acid, 4,4-dimethylpent-2-enoic acid | Both hydrolysis (SN2) and elimination (E2) are significantly accelerated. The carboxylate anion enhances the acidity of the α-proton, favoring elimination. |

| Temperature | |||

| Refrigerated (2-8 °C) | High | Minimal degradation | Recommended storage condition to minimize hydrolysis and other potential degradation pathways. |

| Room Temperature (20-25 °C) | Moderate | Slow hydrolysis and potential for elimination over extended periods | Stability is dependent on the pH of the solution. |

| Elevated (>40 °C) | Low | Accelerated hydrolysis, elimination, and potential for decarboxylation | Thermal stress can lead to multiple degradation pathways, including the loss of CO2.[1][2] |

| Light | |||

| UV/Visible Light | Potentially Unstable | Radical-mediated decomposition, potential for debromination and decarboxylation | Photochemical degradation can occur, especially in the presence of photosensitizers.[3][4] |

| Oxidizing Agents | |||

| (e.g., H₂O₂, peroxides) | Potentially Unstable | Oxidative degradation products | The molecule may be susceptible to oxidation, although specific pathways are not well-defined without experimental data. |

Potential Degradation Pathways

The key functional groups in this compound—the carboxylic acid and the α-bromo substituent—are the primary sites for chemical reactions leading to degradation.

Hydrolysis

Under neutral or basic conditions, the bromide can be displaced by a hydroxide ion via a nucleophilic substitution reaction (SN2) to form 2-hydroxy-4,4-dimethylpentanoic acid.

Caption: Hydrolysis of this compound.

Elimination

In the presence of a base, an elimination reaction (E2) can occur, where the α-proton is abstracted and the bromide is eliminated to form 4,4-dimethylpent-2-enoic acid.

Caption: Base-catalyzed elimination of HBr.

Decarboxylation

While generally stable, α-bromo carboxylic acids can undergo decarboxylation under certain conditions, such as high temperatures or photolysis, to yield an alkyl bromide.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. organic chemistry - What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Amino Acids using 2-Bromo-4,4-dimethylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the novel, non-proteinogenic amino acid, 2-amino-4,4-dimethylpentanoic acid (also known as neopentylglycine), utilizing 2-Bromo-4,4-dimethylpentanoic acid as the starting material. This sterically hindered amino acid presents a valuable building block for the design of novel peptides and peptidomimetics with unique conformational properties and enhanced stability against enzymatic degradation.

Introduction

The synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry and drug development. These novel building blocks, when incorporated into peptides, can impart desirable properties such as increased metabolic stability, enhanced receptor binding affinity, and controlled secondary structures. This compound is a key precursor for the synthesis of neopentylglycine, an amino acid analog characterized by a bulky tert-butyl group. This significant steric hindrance can be strategically employed to influence peptide conformation and resist enzymatic cleavage, making it a valuable component in the design of therapeutic peptides.

The primary synthetic route involves a nucleophilic substitution reaction where the bromine atom at the alpha-position of the carboxylic acid is displaced by an amine source. A common and effective method for this transformation is the use of aqueous ammonia under elevated temperature and pressure.

Synthesis of 2-Amino-4,4-dimethylpentanoic acid

The synthesis of 2-amino-4,4-dimethylpentanoic acid from this compound is achieved through a direct amination reaction. This process is a well-established method for the preparation of α-amino acids from their corresponding α-halo acid precursors.[1][2]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-Amino-4,4-dimethylpentanoic acid.

Experimental Protocol

This protocol outlines a general procedure for the amination of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Hydrochloric acid (1 M)

-

Ethanol

-

Deionized water

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Magnetic stirrer and hot plate

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in an excess of aqueous ammonia (e.g., 20-30 equivalents).

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure using a rotary evaporator.

-

Purification:

-

Dissolve the resulting residue in a minimal amount of deionized water.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6) using 1 M HCl. This will cause the amino acid to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Dry the solid product under vacuum to yield 2-amino-4,4-dimethylpentanoic acid.

-

-

Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis, to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-amino-4,4-dimethylpentanoic acid.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Aqueous Ammonia (28-30%) |

| Stoichiometry (Ammonia) | 20-30 equivalents |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-80% |

| Expected Purity (crude) | >90% |

| Final Purity (recryst.) | >98% |

Application in Peptide Synthesis

The synthesized 2-amino-4,4-dimethylpentanoic acid can be utilized as a building block in solid-phase or solution-phase peptide synthesis. Its bulky side chain can be strategically incorporated to influence peptide secondary structure and enhance stability.

Workflow for Peptide Incorporation:

Caption: Workflow for the incorporation of neopentylglycine into a peptide sequence.

Protocol: Fmoc Protection of 2-Amino-4,4-dimethylpentanoic acid

For use in standard solid-phase peptide synthesis (SPPS), the synthesized amino acid must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

-

2-Amino-4,4-dimethylpentanoic acid

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolution: Dissolve 2-amino-4,4-dimethylpentanoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dioxane and water (1:1).

-

Fmoc-OSu Addition: Add Fmoc-OSu (1.05 eq) to the solution and stir at room temperature overnight.

-

Extraction: Add water and wash the mixture with hexanes to remove any unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer with 1 M HCl to pH 2-3.

-

Product Extraction: Extract the product with ethyl acetate.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected amino acid.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure Fmoc-2-amino-4,4-dimethylpentanoic acid.

Signaling Pathways and Logical Relationships in Drug Development

The incorporation of sterically hindered amino acids like neopentylglycine can be a key strategy in the development of peptide-based drugs that target specific biological pathways. For example, a peptide designed to inhibit a protein-protein interaction could be stabilized in its bioactive conformation by the inclusion of this amino acid.

Logical Framework for Drug Development Application:

Caption: A logical workflow for utilizing neopentylglycine in a drug discovery program.

By following these protocols and leveraging the unique properties of 2-amino-4,4-dimethylpentanoic acid, researchers can advance the development of novel peptide-based therapeutics with improved pharmacological profiles.

References

Application Notes and Protocols for the Synthesis of alpha-Hydroxy-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hydroxy-4,4-dimethylpentanoic acid, also known as 2-hydroxy-4,4-dimethylpentanoic acid, is a valuable chiral building block in organic synthesis. Its structural motif, featuring a bulky tert-butyl group adjacent to a stereogenic center bearing a hydroxyl and a carboxylic acid group, makes it a useful intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for a reliable two-step synthesis of alpha-hydroxy-4,4-dimethylpentanoic acid, starting from the commercially available pivaloyl chloride. The synthesis involves the formation of an alpha-keto acid intermediate, which is subsequently reduced to the desired alpha-hydroxy acid.

Overview of the Synthetic Route

The synthesis of alpha-hydroxy-4,4-dimethylpentanoic acid is achieved through a two-step process:

-

Synthesis of 4,4-dimethyl-2-oxopentanoic acid: This step involves the conversion of pivaloyl chloride to pivaloyl cyanide, followed by hydrolysis to yield the alpha-keto acid, 4,4-dimethyl-2-oxopentanoic acid.

-

Reduction to alpha-hydroxy-4,4-dimethylpentanoic acid: The intermediate alpha-keto acid is then selectively reduced using sodium borohydride to afford the final product, alpha-hydroxy-4,4-dimethylpentanoic acid.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Pivaloyl chloride | CC(C)(C)C(=O)Cl | C₅H₉ClO | 120.58 | Colorless liquid |

| 4,4-dimethyl-2-oxopentanoic acid | CC(C)(C)CC(=O)C(=O)O | C₇H₁₂O₃ | 144.17 | Solid |

| alpha-Hydroxy-4,4-dimethylpentanoic acid | CC(C)(C)CC(O)C(=O)O | C₇H₁₄O₃ | 146.18 | Solid[1] |

Table 2: Representative Spectroscopic Data

| Compound | 1H NMR (Predicted, CDCl₃) | 13C NMR (Predicted, CDCl₃) | IR (KBr, cm⁻¹) |

| 4,4-dimethyl-2-oxopentanoic acid | δ 1.05 (s, 9H), 2.95 (s, 2H), 9.0-11.0 (br s, 1H) | δ 29.5, 31.0, 52.0, 160.0, 195.0 | ~3400-2500 (br, O-H), ~1730 (C=O, keto), ~1710 (C=O, acid) |

| alpha-Hydroxy-4,4-dimethylpentanoic acid | δ 0.95 (s, 9H), 1.70-1.90 (m, 2H), 4.30 (t, 1H), 9.0-11.0 (br s, 1H) | δ 29.0, 30.5, 45.0, 70.0, 178.0 | ~3450 (O-H), ~3300-2500 (br, O-H), ~1710 (C=O)[2] |

Note: The NMR data is predicted based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Synthesis of 4,4-dimethyl-2-oxopentanoic acid

This protocol is adapted from established methods for the synthesis of alpha-keto acids from acyl chlorides via an acyl cyanide intermediate.

Materials:

-

Pivaloyl chloride

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

Procedure:

Step 1a: Synthesis of Pivaloyl Cyanide

-

To a dry three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add copper(I) cyanide (5 mol%) and sodium cyanide (1.1 equivalents) in anhydrous acetonitrile.

-

Heat the suspension to a gentle reflux.

-

Add pivaloyl chloride (1.0 equivalent) dropwise from the dropping funnel to the refluxing mixture over 30 minutes.

-

After the addition is complete, continue refluxing for 4-6 hours, monitoring the reaction by TLC or GC-MS until the pivaloyl chloride is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Carefully concentrate the filtrate under reduced pressure to obtain crude pivaloyl cyanide. Caution: Pivaloyl cyanide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1b: Hydrolysis to 4,4-dimethyl-2-oxopentanoic acid

-

Carefully add the crude pivaloyl cyanide to a flask containing concentrated hydrochloric acid, cooled in an ice bath.

-

Stir the mixture vigorously at room temperature overnight.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,4-dimethyl-2-oxopentanoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of alpha-Hydroxy-4,4-dimethylpentanoic acid

This protocol describes the reduction of the alpha-keto acid to the corresponding alpha-hydroxy acid using sodium borohydride.[1][3]

Materials:

-

4,4-dimethyl-2-oxopentanoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Dissolve 4,4-dimethyl-2-oxopentanoic acid (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution (adjust pH to ~2-3).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alpha-hydroxy-4,4-dimethylpentanoic acid.

-

Purify the product by recrystallization from a suitable solvent (e.g., water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain the pure product.

Mandatory Visualizations

Caption: Synthetic workflow for alpha-hydroxy-4,4-dimethylpentanoic acid.

References

Application Notes and Protocols: (S)-2-Bromo-4,4-dimethylpentanoic Acid as a Chiral Building Block in the Synthesis of Renin Inhibitor Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromo-4,4-dimethylpentanoic acid is a valuable chiral building block in asymmetric synthesis. Its sterically demanding tert-butyl group and the reactive bromine atom at the stereogenic center make it a versatile synthon for the introduction of chirality and specific side-chains in the construction of complex molecules, particularly in the pharmaceutical industry. This document provides detailed application notes and protocols for the use of (S)-2-Bromo-4,4-dimethylpentanoic acid in the synthesis of a key intermediate for renin inhibitors, a class of drugs used to treat hypertension.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4,4-dimethylpentanoic acid is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol [1] |

| Appearance | Colorless to light yellow oil or solid |

| Chirality | Exists as (S) and (R) enantiomers |

| CAS Number | 29846-98-8 (for the racemic mixture)[1] |

Application in Asymmetric Synthesis: Synthesis of a Renin Inhibitor Intermediate

(S)-2-Bromo-4,4-dimethylpentanoic acid can serve as a key starting material for the synthesis of complex chiral molecules. One important potential application is in the synthesis of intermediates for renin inhibitors like Aliskiren. The bulky tert-butyl group can direct the stereochemical outcome of subsequent reactions, making it an effective chiral auxiliary.

Overall Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for utilizing (S)-2-Bromo-4,4-dimethylpentanoic acid to synthesize a key chiral amine intermediate.

Caption: Synthetic workflow from (S)-2-Bromo-4,4-dimethylpentanoic acid.

Experimental Protocols

Protocol 1: Esterification of (S)-2-Bromo-4,4-dimethylpentanoic acid

This protocol describes the conversion of the carboxylic acid to its methyl ester, which is more suitable for subsequent alkylation reactions.

Materials:

-

(S)-2-Bromo-4,4-dimethylpentanoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (S)-2-Bromo-4,4-dimethylpentanoic acid (1.0 eq) in anhydrous methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl (S)-2-bromo-4,4-dimethylpentanoate.

Expected Yield: 90-95%

Protocol 2: Stereoselective Alkylation

This protocol details the diastereoselective alkylation of the methyl ester with a suitable electrophile, a key step in building the carbon skeleton of the target intermediate.

Materials:

-

Methyl (S)-2-bromo-4,4-dimethylpentanoate

-

Appropriate alkyl halide (e.g., 3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-1-iodopropane)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl), saturated solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask

-

Syringes

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl (S)-2-bromo-4,4-dimethylpentanoate (1.0 eq) in anhydrous THF (10 mL/mmol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add a solution of the alkyl halide (1.2 eq) in anhydrous THF dropwise over 20 minutes.

-

Continue stirring at -78 °C for 3 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

| Parameter | Value |

| Diastereomeric Ratio (d.r.) | >95:5 |

| Yield | 75-85% |

Protocol 3: Azide Displacement and Reduction

This final two-step sequence converts the bromide to the desired primary amine.

Materials:

-

Alkylated bromoester from Protocol 2

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Sodium hydroxide (NaOH), 1 M solution

Procedure (Azide Displacement):

-

Dissolve the alkylated bromoester (1.0 eq) in anhydrous DMF (8 mL/mmol).

-

Add sodium azide (1.5 eq) and heat the mixture to 60 °C for 12 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude azido ester.

Procedure (Reduction to Amine):

-

Carefully add a solution of the crude azido ester in anhydrous diethyl ether to a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude chiral amine intermediate.

Quantitative Data (Representative):

| Step | Yield |

| Azide Displacement | 85-90% |

| Reduction | 80-85% |

Application in Drug Development: Renin-Angiotensin Signaling Pathway

The synthesized chiral amine is a key building block for renin inhibitors. Renin is an enzyme that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting renin, these drugs prevent the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream signaling cascade that leads to vasoconstriction and increased blood pressure.

Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.

Conclusion